![molecular formula C4HBr2FS B2502435 2,5-Dibromo-3-fluorothiophene CAS No. 32431-85-9](/img/structure/B2502435.png)
2,5-Dibromo-3-fluorothiophene
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Overview
Description
2,5-Dibromo-3-fluorothiophene is a chemical compound with a molecular weight of 259.92 . It is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-fluorothiophene involves a decarboxylation-bromination reaction . It is prepared in essentially one step and is a potential monomer for a wide variety of fluorinated polythiophenes .Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dibromo-3-fluorothiophene are not detailed in the search results, it’s known that this compound can be used as a starting reagent for the synthesis of various thiophenes .Physical And Chemical Properties Analysis
2,5-Dibromo-3-fluorothiophene is a liquid at room temperature . .Scientific Research Applications
Organic Synthesis
2,5-Dibromo-3-fluorothiophene serves as a valuable building block in organic synthesis. Chemists use it to construct more complex molecules due to its reactivity and versatility. Key reactions include Suzuki-Miyaura cross-coupling, Heck coupling, and Sonogashira coupling. By incorporating this compound, researchers can access novel structures for drug development, materials science, and agrochemicals .
Pharmaceutical Research
In drug discovery, 2,5-Dibromo-3-fluorothiophene plays a pivotal role. Medicinal chemists explore its derivatives to design new pharmaceutical agents. The fluorine substitution enhances bioavailability and metabolic stability, while the bromine atoms introduce diversity. Researchers investigate its potential as an antiviral, anticancer, or anti-inflammatory agent. Additionally, its unique electronic properties make it suitable for targeting specific biological pathways.
Materials Science
The compound’s conjugated structure makes it appealing for organic electronics. Researchers incorporate it into semiconducting polymers for applications like organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-rich nature facilitates charge transport, leading to improved device performance. Moreover, its thermal stability ensures longevity in various materials .
Agrochemicals and Pesticides
2,5-Dibromo-3-fluorothiophene derivatives find use in agrochemicals. By modifying the molecule, scientists create novel fungicides, herbicides, and insecticides. These compounds protect crops from pests and diseases, contributing to sustainable agriculture. The fluorine substitution enhances their bioactivity and environmental safety.
Photophysical Studies
Researchers employ 2,5-Dibromo-3-fluorothiophene as a fluorescent probe in photophysical studies. Its emission properties allow investigation of excited-state dynamics, energy transfer, and fluorescence resonance energy transfer (FRET). Understanding these processes aids in designing sensors, imaging agents, and molecular probes for biological research .
Functional Materials
The compound’s unique combination of halogens and fluorine makes it valuable for designing functional materials. These include liquid crystals, luminescent materials, and conductive polymers. Its incorporation into these systems enhances their properties, leading to applications in displays, sensors, and optoelectronics .
Safety and Hazards
properties
IUPAC Name |
2,5-dibromo-3-fluorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZAAGPTYBLGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-fluorothiophene | |
CAS RN |
32431-85-9 |
Source
|
Record name | 2,5-Dibromo-3-fluorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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